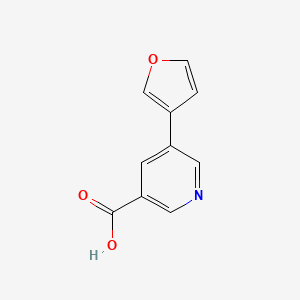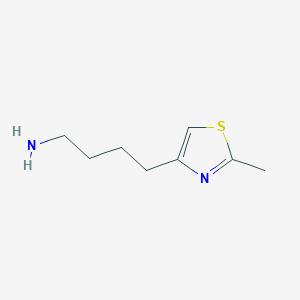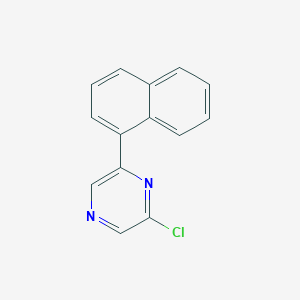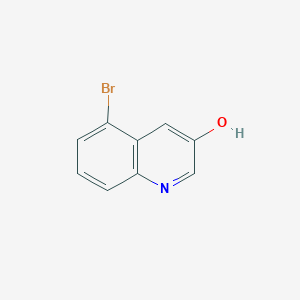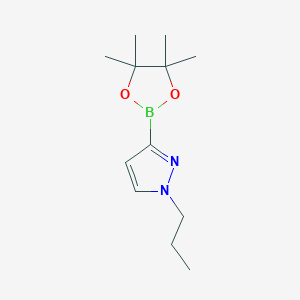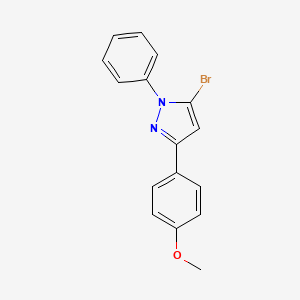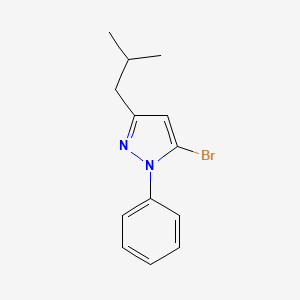![molecular formula C18H12F2N8 B1507885 6-[Difluoro[6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl]methyl]quinoline](/img/structure/B1507885.png)
6-[Difluoro[6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl]methyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[Difluoro[6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl]methyl]quinoline is a nitrogen-containing heterocyclic compound. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and materials science. The unique structure of this compound, which includes a quinoline core and a triazolo-triazine moiety, makes it a versatile candidate for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 6-[Difluoro[6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl]methyl]quinoline involves multiple steps. One common method includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the 1-methyl-1H-pyrazole ring through a cyclization reaction involving appropriate precursors.
Construction of the Triazolo-triazine Moiety: The next step involves the formation of the triazolo[4,3-b][1,2,4]triazin-3-yl group. This is typically achieved through a series of condensation reactions.
Attachment of the Quinoline Core: The final step involves the attachment of the quinoline core to the triazolo-triazine moiety. This is usually done through a nucleophilic substitution reaction, where the quinoline acts as the nucleophile.
Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.
Analyse Des Réactions Chimiques
6-[Difluoro[6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl]methyl]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate. The major products of these reactions are typically oxidized derivatives of the original compound.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the quinoline or triazolo-triazine moiety are replaced by other nucleophiles. Common reagents for these reactions include halides and amines.
Applications De Recherche Scientifique
6-[Difluoro[6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl]methyl]quinoline has several scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, providing a basis for the development of new drugs.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mécanisme D'action
The mechanism of action of 6-[Difluoro[6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl]methyl]quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved in its mechanism of action include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: The compound may bind to receptors on cell surfaces, blocking the binding of natural ligands and modulating cellular responses.
Comparaison Avec Des Composés Similaires
6-[Difluoro[6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl]methyl]quinoline can be compared with other similar compounds, such as:
Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and has different applications compared to the quinoline derivative.
Transfluthrin: This compound is a pyrethroid insecticide with a different mechanism of action and application.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactions and applications in various fields.
Propriétés
Formule moléculaire |
C18H12F2N8 |
|---|---|
Poids moléculaire |
378.3 g/mol |
Nom IUPAC |
6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]methyl]quinoline |
InChI |
InChI=1S/C18H12F2N8/c1-27-10-12(8-23-27)15-9-22-17-25-24-16(28(17)26-15)18(19,20)13-4-5-14-11(7-13)3-2-6-21-14/h2-10H,1H3 |
Clé InChI |
ACOJXRCLGVKBMW-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2=NN3C(=NN=C3N=C2)C(C4=CC5=C(C=C4)N=CC=C5)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




